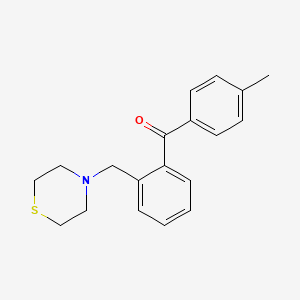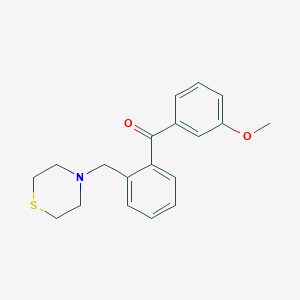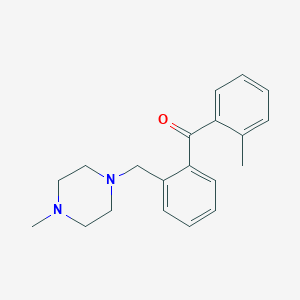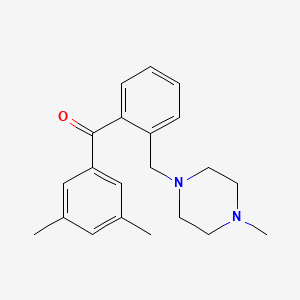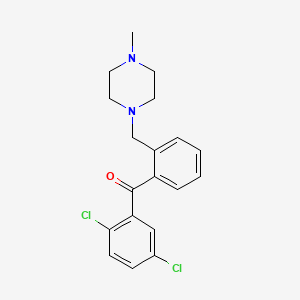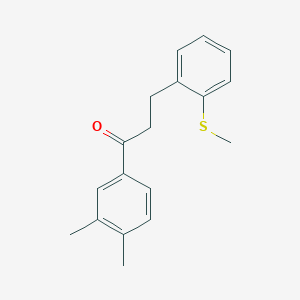
3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C18H20OS . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone consists of a propiophenone backbone with two methyl groups attached to the phenyl ring and a thiomethylphenyl group attached to the propionyl moiety .Applications De Recherche Scientifique
Environmental Decontamination
3-Methyl-4-nitrophenol, a breakdown product of certain organophosphate insecticides, is structurally similar to the compound . It was found that a particular strain of the bacterium Ralstonia sp. SJ98 can utilize this compound as a sole carbon and energy source, indicating potential environmental decontamination or bioremediation applications. The bacterium demonstrates chemotactic behavior towards this compound, and catechol was identified as a major intermediate in the degradation pathway. This suggests the potential utility of similar compounds in environmental clean-up efforts, particularly for pesticide-contaminated sites (Bhushan et al., 2000).
Spectral Properties and Applications
The spectral properties of certain compounds related to 3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone have been investigated, revealing their potential utility in various applications. For instance, the study of 3-(4-dimethylamino-phenyl)-1-(2,5-dimethyl-thiophen-3-yl)-propenone (DDTP) highlighted its photoreactivity and the effects of medium acidity on its behavior in different solvents. This compound exhibits properties suitable for applications as a green emitting laser dye (El-Daly et al., 2011).
Micellization and Dye Applications
The dye 1-(2,5-Dimethyl-thiophen-3-yl)-3-(2,4,5-trimethoxy-phenyl)-propenone (DTTP) shows interesting behavior in various solvents, indicating its potential as a probe for determining critical micelle concentrations of certain surfactants. This suggests applications in the field of material science, particularly in understanding the behavior of surfactants and micelles (El-Daly et al., 2013).
Organic Semiconductors
The synthesis and characterization of new organic semiconducting polymers containing fused aromatic rings structurally similar to 3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone have been conducted. These polymers demonstrate potential for use in organic thin-film transistors, indicating possible applications in electronics and semiconductor technology (Kong et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-8-9-16(12-14(13)2)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKWDGVSKJIMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644329 |
Source


|
| Record name | 1-(3,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898780-01-3 |
Source


|
| Record name | 1-(3,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360460.png)
![2,5-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360461.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone](/img/structure/B1360462.png)
![3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360463.png)
![Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate](/img/structure/B1360465.png)
![Ethyl 8-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1360466.png)
